3H-Imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. Imidazo[4,5-c]pyridine derivatives are known for their potential as kinase inhibitors, which makes them valuable in cancer therapy and other therapeutic areas.
3H-Imidazo[4,5-c]pyridin-7-amine can be synthesized through various chemical methods, primarily involving the modification of pyridine and imidazole rings. The compound is classified under heterocyclic compounds, specifically as an imidazo derivative. Its structural uniqueness contributes to its bioactivity, making it a subject of interest in pharmacological research.
The synthesis of 3H-imidazo[4,5-c]pyridin-7-amine can be achieved through several methods:
These methods often involve one or more purification steps to isolate the desired product effectively.
The molecular structure of 3H-imidazo[4,5-c]pyridin-7-amine features a fused imidazole and pyridine ring system. The specific arrangement of nitrogen atoms within the rings contributes to its chemical reactivity and biological activity. The compound's molecular formula is typically represented as CHN, indicating a relatively simple structure that allows for various substitutions at different positions on the rings.
3H-Imidazo[4,5-c]pyridin-7-amine participates in several chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 3H-imidazo[4,5-c]pyridin-7-amine primarily revolves around its role as a kinase inhibitor. It interacts with specific kinases involved in cellular signaling pathways associated with cancer proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and prevent tumor growth.
3H-Imidazo[4,5-c]pyridin-7-amine exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry:
The primary applications of 3H-imidazo[4,5-c]pyridin-7-amine include:
The discovery of the 3H-imidazo[4,5-c]pyridin-7-amine core emerged from systematic explorations into purine bioisosteres during the late 20th century. Researchers recognized that the structural resemblance of this fused bicyclic heterocycle to purine nucleobases could confer significant biological relevance, particularly in targeting nucleotide-binding enzymes and receptors [4]. Early pharmacological investigations revealed that derivatives of this scaffold exhibited activity as γ-aminobutyric acid type A (GABAA) receptor positive allosteric modulators, highlighting its initial therapeutic significance in central nervous system disorders. While not marketed itself, this scaffold served as the foundation for bamaluzole, an imidazo[4,5-c]pyridine-based anticonvulsant developed by Merck, which progressed through patent stages but was never commercialized [4]. The 2000s witnessed a significant expansion in its applications, notably with the development of tetrahydro derivatives like 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as potent vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors for anticancer therapy [2]. This pivotal work demonstrated the scaffold's adaptability through partial saturation, enhancing drug-like properties while retaining potent target engagement, setting the stage for its recognition as a privileged structure.
Within heterocyclic chemistry, the 3H-imidazo[4,5-c]pyridin-7-amine system occupies a strategic niche due to its isosteric relationship with adenine and guanine. This bioisosterism enables interactions with diverse biological targets, including kinases, receptors, and epigenetic regulators, mimicking natural purine-protein binding modes while offering superior metabolic stability and tunable physicochemical properties compared to the parent purines [4] [7]. The scaffold's significance is amplified by its synthetic versatility – the presence of multiple nitrogen atoms and the C7-amino group provides vectors for regioselective functionalization, facilitating rapid generation of structure-activity relationship (SAR) libraries [7]. Its privileged status is evidenced by its presence in compounds spanning major therapeutic areas: antitumor agents (e.g., histone methyltransferase EZH2 inhibitors), antimicrobials, central nervous system (CNS) modulators, and gastrointestinal therapeutics (e.g., proton pump inhibitors) [4]. This broad applicability stems from the scaffold's capacity to engage in hydrogen bonding (donor and acceptor), π-π stacking, and electrostatic interactions, making it a versatile template for addressing diverse binding pockets. The ongoing development of novel synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions using halogenated derivatives, continues to expand its accessibility and chemical space [7].
The core structure of 3H-imidazo[4,5-c]pyridin-7-amine (PubChem CID: 173223744) consists of a pyridine ring fused with an imidazole moiety, where the bridgehead nitrogen atoms are located at positions 1 and 3a, and the key exocyclic amine is attached at position 7 (Molecular Formula: C6H7N4+). The tautomeric equilibrium and protonation state significantly influence its electronic distribution and binding capabilities [1] [4]. Key derivative classes with demonstrated biological activity include:
Table 1: Key Derivative Classes of the 3H-Imidazo[4,5-c]pyridin-7-amine Scaffold
Derivative Class | Core Modification | Representative Compound | Primary Biological Activity | Source/Reference |
---|---|---|---|---|
Simple 7-Amino Derivatives | Unsubstituted core or C2/C6 substituted | 3H-imidazo[4,5-c]pyridin-5-ium-7-amine | Foundational scaffold | [1] |
4,5,6,7-Tetrahydro Derivatives | Saturated pyridine ring (boat conformation) | 3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one | VEGFR-2 kinase inhibition (Anticancer) | [2] |
C4-Aryl Substituted | Aryl/heteroaryl at C4 position | 4-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | Building block for kinase inhibitors | [5] |
C2/C6 Functionalized | Diverse substituents (alkyl, aryl, heterocycles, amides) | N-{2-[((2-Chlorothiazol-5-yl)methyl)amino]-6-methoxypyridin-3-yl}-2-(trifluoromethyl)benzamide | Fungicidal activity | [6] |
N1-Alkylated | Alkyl/arylalkyl groups on N1 (imidazole nitrogen) | 1-Methyl-3H-imidazo[4,5-c]pyridin-7-amine | Purine mimetics / Building blocks | [7] |
The 4,5,6,7-tetrahydro derivatives, exemplified by 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1189749-85-6, C12H11ClFN3, MW 251.69), are particularly noteworthy. Saturation of the pyridine ring reduces planarity and lipophilicity, often improving aqueous solubility and pharmacokinetic profiles while maintaining target affinity through conformational constraint [2] [5]. This derivative class frequently serves as a key intermediate for synthesizing potent kinase inhibitors.
This review comprehensively examines the 3H-imidazo[4,5-c]pyridin-7-amine scaffold, focusing on its established and emerging roles in medicinal chemistry. The primary objectives are:
Table 2: Validated and Emerging Pharmacological Activities of 3H-Imidazo[4,5-c]pyridin-7-amine Derivatives
Therapeutic Area | Molecular Target/Mechanism | Key Structural Features for Activity | Representative Activity/Compound |
---|---|---|---|
Oncology | VEGFR-2 Kinase Inhibition | Tetrahydro core, C2-quinolinone substituent | Potent inhibition in enzymatic/cellular assays [2] |
JAK-1 Kinase Inhibition | Selective C2/C4 substitution patterns | IC50 = 22 nM [4] | |
EZH2 Inhibition (Epigenetic) | Linkage to adenosine analogs (e.g., DZNep core) | Antiproliferative activity [4] | |
PARP Inhibition | C2-Aryl/heteroaryl substituents, optimized amide side chains | IC50 = 8.6 nM [4] | |
Infectious Diseases | Fungal Glucosamine-6-phosphate Synthase | C2-Thiazolylmethylamino groups, lipophilic substituents | Antifungal activity (vs. Puccinia polysora) [4] [6] |
Bacterial Topoisomerase/Unknown Targets | C2,C6-Diarylpiperidin-4-one hybrids, halogenated aryl groups | Broad-spectrum antibacterial activity [4] | |
CNS | GABAA Receptor PAM | Small alkyl groups at N1/C2, minimal C4/C6 substitution | Anticonvulsant activity (Bamaluzole analog) [4] |
Inflammation | NSAID-like Activity / Unknown Targets | Carboxylic acid functionalities, aryl substituents | Anti-inflammatory effects [4] |
The exclusion of non-core isomers (e.g., imidazo[4,5-b]pyridines) and irrelevant pharmacological data (dosage, safety profiles) ensures a focused analysis on the specific potential of the 3H-imidazo[4,5-c]pyridin-7-amine framework to address unmet medical needs through rational drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0